2-Amino-N,2-dimethylpropanamide
Description
Structural Classification and Nomenclature within Amide Chemistry
2-Amino-N,2-dimethylpropanamide is classified as a primary amine and a tertiary amide. Its structure features a propanamide backbone with two methyl groups at the second carbon position, one of which replaces a hydrogen atom of the amino group, and the other is attached to the amide nitrogen. The systematic IUPAC name for this compound is this compound. Its hydrochloride salt is named this compound hydrochloride. bldpharm.comnih.gov
The presence of both a primary amino group and a tertiary amide functional group within the same molecule imparts a dual reactivity, making it a valuable intermediate in organic synthesis. The amino group can act as a nucleophile, while the amide bond exhibits characteristic stability and reactivity. echemi.com
Below are the key identifiers and physicochemical properties of this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 106914-07-2 |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C(=O)NC)N |
| InChIKey | HEZDWTXSXRFPEP-UHFFFAOYSA-N |
Data sourced from PubChem CID 12653781 nih.gov
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 84827-06-5 |
| Molecular Formula | C₅H₁₃ClN₂O |
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | This compound;hydrochloride |
| SMILES | CC(C)(C(=O)NC)N.Cl |
| InChIKey | NWUSHCIBKUDLAD-UHFFFAOYSA-N |
Data sourced from PubChem CID 53409047 nih.gov
Contextualization of the 2,2-Dimethylpropanamide Core in Synthetic Organic Chemistry
The 2,2-dimethylpropanamide core, also known as a pivalamide (B147659) or trimethylacetamide moiety, is a significant structural motif in synthetic organic chemistry. wikipedia.org The steric bulk imparted by the gem-dimethyl groups on the α-carbon can influence the reactivity and conformational preferences of the molecule. This steric hindrance can be strategically utilized to control the selectivity of chemical reactions and to enhance the metabolic stability of drug candidates by shielding adjacent functional groups from enzymatic degradation.
In medicinal chemistry, the 2,2-dimethylpropanamide scaffold is found in a variety of biologically active compounds. For instance, derivatives of 2,2-dimethylpropanamide have been investigated for their potential as anticancer agents and as inhibitors of enzymes such as factor XIa, which is involved in blood coagulation. The structural rigidity and metabolic stability of this core make it an attractive component in the design of new therapeutic agents.
Overview of Current Research Trends on this compound and its Structural Analogues
Current research involving this compound primarily focuses on its utility as a synthetic intermediate. While direct biological studies on the compound itself are limited, its structural analogues are being actively investigated in drug discovery.
A notable example is the use of a derivative, N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide, as a key intermediate in the synthesis of dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.govacs.org These enzymes are crucial targets in cancer chemotherapy. The synthesis of these potential anticancer agents highlights the importance of the 2,2-dimethylpropanamide fragment in creating complex, biologically active molecules.
Furthermore, research on related structures, such as N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide, has shown antiproliferative activity against cancer cell lines. These findings underscore the potential of the 2,2-dimethylpropanamide core as a pharmacophore in the development of new therapeutics. The ongoing exploration of such analogues suggests a promising future for this class of compounds in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDWTXSXRFPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino N,2 Dimethylpropanamide and Its Derivatives
Established Synthetic Routes for 2-Amino-N,2-dimethylpropanamide
The laboratory-scale synthesis of this compound can be effectively achieved through established organic chemistry transformations. These routes primarily involve the construction of the core amino acid framework followed by the formation of the N-methyl amide.
Multi-Step Approaches via Functional Group Interconversions
A common multi-step approach commences with the readily available starting material, 2-aminoisobutyric acid. This α,α-disubstituted amino acid serves as the foundational building block. One potential synthetic sequence involves the protection of the amino group, followed by activation of the carboxylic acid, and subsequent amidation with methylamine.
A key transformation in some multi-step syntheses is the Ritter reaction, which can be employed to introduce the acetamido group. For instance, isobutylene (B52900) can be reacted with a nitrile in the presence of a strong acid to form a stable carbocation, which is then trapped by the nitrile. Subsequent hydrolysis yields the N-tert-butyl amide, which can then be further elaborated. While the classic Ritter reaction uses strong acids, newer methods have been developed using solid acid catalysts to improve the environmental footprint and simplify purification.
Another potential, though less direct, multi-step route could involve the Hofmann rearrangement of a suitable precursor, such as 2,2-dimethylmalonamide, to generate the core 2-amino-2-methylpropanamide (B190125) structure, which would then require N-methylation.
Direct Amide Bond Formation Utilizing Coupling Reagents
More direct and often higher-yielding syntheses of this compound involve the use of peptide coupling reagents. These reagents activate the carboxylic acid of a protected 2-aminoisobutyric acid derivative, facilitating its reaction with methylamine. The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids like 2-aminoisobutyric acid.
Commonly employed coupling reagents that have proven effective for the formation of amide bonds with sterically hindered amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The use of these reagents, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), promotes efficient amide bond formation while minimizing side reactions. For instance, HATU is known for its high reactivity and lower rates of epimerization, making it a suitable choice for such transformations. bachem.compeptide.comcommonorganicchemistry.com
The general procedure involves dissolving the N-protected 2-aminoisobutyric acid, the coupling reagent, and the base in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Methylamine, typically as a solution or its hydrochloride salt, is then added to the activated acid, and the reaction is stirred until completion.
| Coupling Reagent | Common Base | Typical Solvent | Key Advantages |
| HATU | DIPEA | DMF, DCM | High reactivity, low racemization bachem.compeptide.comcommonorganicchemistry.com |
| HBTU | DIPEA | DMF | Efficient, widely used |
| PyBOP | DIPEA | DMF, DCM | Effective for hindered couplings |
Scalable and Industrial Synthesis Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and priorities. The focus shifts towards cost-effectiveness, process safety, efficiency, and the consistent production of a high-purity product.
Optimization of Dimethylation Processes for Propanamide Intermediates
The introduction of the two methyl groups on the α-carbon of the propanamide backbone is a critical step in the synthesis. In a large-scale setting, the Eschweiler-Clarke reaction presents a viable and cost-effective method for the methylation of a primary amine precursor. wikipedia.orgjk-sci.comnrochemistry.com This reaction utilizes formic acid and formaldehyde (B43269) to reductively methylate the amine. wikipedia.orgjk-sci.comnrochemistry.com The process is advantageous as it avoids the use of more expensive and hazardous alkylating agents and typically proceeds to the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org Optimization of an Eschweiler-Clarke reaction would involve fine-tuning the reaction temperature, stoichiometry of reagents, and reaction time to maximize the yield and purity of the dimethylated product. A simplified version of this reaction has been developed that uses formaldehyde alone, which can be beneficial for substrates sensitive to acid. organic-chemistry.org
Advanced Ammonolysis and Hydrogenation Conditions for Amide Formation
For the formation of the amide bond on a large scale, ammonolysis of a suitable ester precursor, such as methyl 2-amino-2-methylpropanoate, can be an economically attractive route. This process involves reacting the ester with ammonia (B1221849), often under pressure and at elevated temperatures, to displace the alkoxy group and form the primary amide. Catalysts can be employed to enhance the rate and selectivity of the ammonolysis.
Alternatively, catalytic hydrogenation can be a powerful tool for the synthesis of the target molecule or its precursors. For instance, the reduction of a nitrile group to a primary amine is a common industrial process. Asymmetric catalytic hydrogenation has been successfully applied for the large-scale preparation of optically active amino acid derivatives, demonstrating the potential for stereocontrolled synthesis if a chiral variant of the target molecule is desired. rsc.org The choice of catalyst, solvent, hydrogen pressure, and temperature are all critical parameters that need to be optimized for a safe and efficient large-scale hydrogenation process.
Strategies for Impurity Control and Product Purity Enhancement in Large-Scale Production
In any industrial chemical synthesis, particularly for applications requiring high purity, the identification, and control of impurities are of utmost importance. researchgate.netresearchwithrutgers.com For the synthesis of this compound, potential impurities could arise from several sources, including starting materials, side reactions, and degradation of the product.
A thorough understanding of the reaction mechanism is crucial for predicting and minimizing the formation of process-related impurities. researchgate.netresearchwithrutgers.com For example, in the direct amidation step, incomplete reaction or side reactions of the coupling reagent can lead to impurities. In methylation reactions, under- or over-methylation can result in the formation of mono-methylated or quaternary ammonium salt byproducts.
Strategies for impurity control include:
Starting Material Purity: Ensuring the high purity of all raw materials and reagents.
Process Parameter Optimization: Tightly controlling reaction parameters such as temperature, pressure, and stoichiometry to favor the desired reaction pathway.
In-Process Monitoring: Utilizing analytical techniques like HPLC and GC to monitor the progress of the reaction and the formation of impurities in real-time.
Purification Techniques: Developing robust and scalable purification methods, such as crystallization, distillation, or chromatography, to effectively remove impurities from the final product.
By implementing these strategies, it is possible to consistently produce this compound that meets stringent purity specifications required for its intended applications.
Stereoselective Synthesis of Enantiomeric Forms
The parent compound, this compound, is achiral due to the presence of two methyl groups at the C2 position. However, stereoselective synthesis becomes relevant for derivatives where one of these methyl groups is replaced by a different substituent, creating a chiral center. The synthesis of such enantiomerically enriched compounds often employs asymmetric catalysis or chiral auxiliaries.
One general approach involves the catalytic asymmetric synthesis of β-hydroxy enamines from readily available ynamides, which can serve as precursors to chiral amino alcohols and related structures. nih.gov This process utilizes a catalyst derived from an enantioenriched amino alcohol to facilitate highly enantioselective carbon-carbon bond formation. nih.gov Another strategy is the asymmetric Michael addition, where a chiral amine, such as S-1-phenylethylamine, can function as both the amine source and the stereoselectivity controller. nih.gov For related structures like amino phosphonates, enantiomerically enriched forms have been obtained through the regiospecific hydrogenolysis of chiral N-protected (aziridin-2-yl)methylphosphonates. mdpi.com These methods highlight potential pathways for producing chiral analogues of this compound.
Synthetic Strategies for N-Substituted Analogues and Derivatives of this compound
Introduction of Aliphatic N-Substituents
The introduction of alkyl groups onto the primary amino group of this compound or its precursors is a common strategy for creating derivatives. A widely applied method for the N-alkylation of amino acids involves the use of a base to deprotonate the amino group, followed by reaction with an alkylating agent. monash.edu For instance, N-acyl or N-carbamoyl protected amino acids can be effectively N-methylated using sodium hydride and methyl iodide. monash.eduresearchgate.net
Protecting the amino group with a tosyl group enhances the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation. monash.edu While effective, a significant drawback of the N-tosyl protection is that vigorous acidic conditions are often required for its removal. monash.edu A general process for preparing N-substituted amino acids involves reacting glyoxal (B1671930) with a source of sulfur dioxide to form a sulfonated intermediate, which then reacts with a primary or secondary amine to yield the N-substituted product. google.com
Table 1: Selected Methods for N-Alkylation of Amino Acid Derivatives
| Method | Protecting Group | Base | Alkylating Agent | Key Features |
|---|---|---|---|---|
| Benoiton's Method | Acyl or Carbamoyl | Sodium Hydride | Methyl Iodide | Widely applicable for N-methylation. monash.edu |
| Fischer's Method | Tosyl (Ts) | Sodium Hydroxide (B78521) | Methyl Iodide | N-tosyl products are often highly crystalline. monash.edu |
Incorporation of Aromatic and Heteroaromatic N-Substituents
The synthesis of N-aryl derivatives of this compound requires methods capable of forming a bond between the nitrogen atom and an aromatic or heteroaromatic ring. While the direct N-arylation of 2-aminothiophenes has been reported as challenging to achieve under mild conditions, modern cross-coupling reactions like the Buchwald-Hartwig amination are standard procedures for this type of transformation.
In the synthesis of fluorescent non-natural aromatic amino acids, a key step can be the stereoselective Michael addition of a chiral amine to an acrylic acid derivative bearing the desired aromatic moiety. nih.gov This approach simultaneously installs the amino group and the aromatic substituent. For example, the synthesis of an analogue involved the reaction of S-1-phenylethylamine with E-6'-(N,N-dimethylamino)-2'-naphthoylacrylic acid, where the amine acts as both the nitrogen source and the stereocontroller. nih.gov
Synthesis of Derivatives with Modified Backbones (e.g., halogenated propanamides)
Modifying the carbon backbone of this compound, for instance by introducing halogen atoms, can significantly alter its properties. The synthesis of halogenated amino acids and their derivatives is a field of considerable interest. nih.gov
Another relevant strategy is the enantioselective Lewis base-catalyzed N-allylation of halogenated amides with Morita-Baylis-Hillman carbonates to produce β-amino acid derivatives. researchgate.net This demonstrates a method that successfully utilizes halogenated amide substrates in complex bond-forming reactions.
Table 2: Reagents for Halogenation of Related Amide Structures
| Halogenating Agent | Abbreviation | Target Halogen | Reference Method |
|---|---|---|---|
| N-chlorosuccinimide | NCS | Chlorine | Electrophilic substitution on an aromatic ring. sioc-journal.cn |
| N-bromosuccinimide | NBS | Bromine | Electrophilic substitution on an aromatic ring. sioc-journal.cn |
Chemical Reactivity and Transformation Mechanisms of 2 Amino N,2 Dimethylpropanamide
Reactivity of the Amide Functional Group
The amide functional group in 2-Amino-N,2-dimethylpropanamide is a critical site for chemical reactions, most notably hydrolysis, which can proceed under both acidic and basic conditions.
Mechanistic Studies of Hydrolysis Reactions
The hydrolysis of amides, such as this compound, involves the cleavage of the amide bond to yield a carboxylic acid and an amine. The mechanism of this transformation is dependent on the pH of the solution.
Acid-Catalyzed Hydrolysis:
The general steps for the acid-catalyzed hydrolysis of an amide are as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer to the nitrogen atom.
Elimination of the amine leaving group.
Deprotonation to form the carboxylic acid.
Base-Promoted Hydrolysis:
In basic solutions, the hydrolysis of amides is promoted by a hydroxide (B78521) ion, which acts as the nucleophile. The hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and an amine. Unlike the acid-catalyzed process, this reaction is not truly catalytic as the hydroxide ion is consumed in the reaction. chemistrysteps.com
The general steps for the base-promoted hydrolysis of an amide are:
Nucleophilic attack by a hydroxide ion on the carbonyl carbon.
Elimination of the amide anion leaving group.
Deprotonation of the resulting carboxylic acid by the amide anion.
While specific kinetic and mechanistic studies on this compound are not extensively available in the public domain, the general principles of amide hydrolysis provide a strong framework for understanding its behavior.
Reactions Involving the Amide Nitrogen Atom
The nitrogen atom of the amide group in this compound is generally less reactive as a nucleophile compared to the primary amino group due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can participate in reactions. For instance, N-alkylation of amides can occur, though it often requires strong bases and alkylating agents. ontosight.ai
Transformations of the Primary Amino Group
The primary amino group is a key site of reactivity in this compound, readily undergoing nucleophilic reactions and derivatization.
Nucleophilic Reactivity and Derivatization Pathways
The lone pair of electrons on the primary amino group makes it a potent nucleophile. This allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen bonds. Common derivatization pathways include acylation and alkylation.
Acylation: The primary amino group can be acylated by reacting with acyl chlorides or anhydrides to form a new amide bond. This reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules.
Alkylation: The amino group can also undergo alkylation with alkyl halides. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. ontosight.ai
Formation of Imines, Schiff Bases, and other Amine Derivatives
The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.comekb.eg The formation of imines is a reversible process and is often catalyzed by either acid or base. scispace.com
The general mechanism for imine formation is:
Nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate.
Proton transfer from the nitrogen to the oxygen.
Elimination of water to form the imine.
These imine derivatives can be important intermediates in various organic syntheses.
Reactivity at the Propanamide Carbon Skeleton
The carbon skeleton of the propanamide moiety in this compound can also be a site for chemical transformations, although it is generally less reactive than the functional groups. The presence of the gem-dimethyl group at the α-carbon can influence the reactivity of the molecule through steric hindrance.
Furthermore, reactions involving the α-carbon, such as enolate formation, are generally difficult for amides compared to esters or ketones. However, under very strong basic conditions, deprotonation at the α-carbon could potentially occur, leading to further reactions.
Advanced Analytical Techniques for 2 Amino N,2 Dimethylpropanamide Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-N,2-dimethylpropanamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the hydrogen and carbon framework of the molecule.
In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns provide a wealth of information. The protons of the two methyl groups attached to the quaternary carbon are expected to be chemically equivalent, producing a single, intense singlet. The methyl group attached to the amide nitrogen will also appear as a distinct singlet. The two protons of the primary amine group can exhibit a singlet, which may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will show distinct signals for the quaternary carbon, the two equivalent methyl carbons attached to it, the amide carbonyl carbon, and the N-methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structural assignments by revealing correlations between protons and carbons, even across multiple bonds.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | ~1.2 | ~25 |
| NH₂ | Variable (e.g., 1.5-3.0) | - |
| C(O)NH | - | ~175 |
| NHCH₃ | ~2.7 | ~26 |
| C(CH₃)₂ | - | ~58 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of its bonds. Key characteristic absorption bands for this compound include:
N-H stretching: The primary amine (NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H stretching: The methyl groups will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.
C=O stretching: A strong absorption band for the amide carbonyl group (C=O) is expected around 1650 cm⁻¹, a region characteristic of secondary amides.
N-H bending: The bending vibration of the primary amine can be observed around 1600 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is also observable, non-polar bonds like the C-C backbone often produce strong Raman signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. google.com Upon ionization, the molecule will produce a molecular ion peak (M⁺) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, allowing for the determination of its elemental composition with high accuracy.
Fragmentation patterns observed in the mass spectrum offer clues to the molecule's structure. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, if applicable. For this compound, characteristic fragments would likely arise from the loss of the amino group, the methyl groups, or cleavage of the amide bond.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. google.com Method development typically involves optimizing several parameters to achieve good separation and peak shape.
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used. The non-polar nature of these columns allows for the retention of the compound based on its hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to control the retention time of the analyte. Buffers may be added to control the pH and improve peak shape, especially for an amine-containing compound.
Detection: Ultraviolet (UV) detection is often suitable if the molecule possesses a chromophore. As this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) might be necessary for sensitive detection.
Purity assessment by HPLC involves integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Derivatized Forms
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, derivatization is often required to convert it into a more volatile and thermally stable form.
Common derivatization strategies for amines and amides include:
Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups.
Acylation: Treating the compound with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile trifluoroacetyl derivative.
Once derivatized, the compound can be readily analyzed by GC. The choice of the GC column (e.g., a non-polar or medium-polarity capillary column) and the temperature program are critical for achieving good separation from any by-products or impurities. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique particularly suited for the separation of highly polar compounds like this compound. It serves as a valuable alternative to reversed-phase liquid chromatography (RPLC), where polar analytes often exhibit poor retention. nih.gov HILIC utilizes a polar stationary phase (e.g., silica (B1680970), or silica modified with polar functional groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, with a smaller amount of aqueous buffer. nih.govnih.gov
The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. For a compound like this compound, which possesses a polar primary amine group and an amide linkage, this technique allows for effective retention and separation from less polar matrix components. The elution is typically achieved by increasing the polarity of the mobile phase, i.e., by increasing the concentration of the aqueous component in the gradient. nih.gov This approach has proven effective for the analysis of various polar molecules, including amino acids, peptides, and nucleotides. nih.gov When coupled with mass spectrometry (HILIC-MS), it provides a highly sensitive and specific method for the quantitative analysis of a large number of polar and ionic metabolites in complex biological samples. nih.gov
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. For this compound, derivatization can be employed to enhance its detectability in spectroscopic and chromatographic analyses, improve its volatility for gas chromatography, or increase its ionization efficiency for mass spectrometry. actascientific.com This is particularly useful for compounds that lack a strong chromophore or fluorophore, or are not volatile enough for certain techniques. actascientific.com
Pre-column Derivatization for Spectroscopic and Chromatographic Methods
Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. actascientific.com This technique is widely used in HPLC to improve the sensitivity and selectivity of the analysis. actascientific.com For this compound, the primary amino group is the main target for derivatization. Reagents are chosen to introduce a moiety that can be easily detected, for example, by UV-Visible or fluorescence detectors. actascientific.comsci-hub.box
Commonly used pre-column derivatization reagents for primary amines include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. sci-hub.box The reaction creates a stable derivative with enhanced spectroscopic properties. For instance, OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. sci-hub.boxnih.gov This approach significantly lowers the limit of detection compared to analyzing the underivatized compound. sci-hub.box The resulting derivatives are then separated on a reversed-phase HPLC column. nih.gov
Application of Fluorescent Labeling Reagents
Fluorescent labeling is a highly sensitive derivatization strategy. The primary amine of this compound can be readily tagged with a fluorescent reagent, converting it into a derivative that emits light at a specific wavelength upon excitation. dojindo.com This allows for quantification at very low concentrations. sci-hub.box
Several reagents are available for this purpose. ambeed.com
Fluorescein isothiocyanate (FITC): This reagent reacts with primary amino groups to form a stable thiourea (B124793) linkage, yielding a derivative with strong yellow-green fluorescence (excitation ≈ 495 nm, emission ≈ 520 nm). dojindo.com
o-Phthaldialdehyde (OPA): In the presence of a thiol like 3-mercaptopropionic acid (MPA), OPA reacts with primary amines to form fluorescent adducts (excitation ≈ 350 nm, emission ≈ 450 nm). nih.gov A major advantage is the speed of the reaction, but the derivatives can be unstable, often necessitating automated online derivatization. sci-hub.box
9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. sci-hub.boxnih.gov
2-Aminobenzamide (2-AB): This label is widely used for glycan analysis but is also applicable to other molecules with reactive sites, providing a fluorescent tag for HPLC and mass spectrometry detection. qa-bio.comnih.gov
7-nitro-2,1,3-benzoxadiazole (NBD-Cl): This fluorogenic reagent is widely used for the analysis of amino acids and primary or secondary amines, forming fluorescent derivatives detectable at an excitation of approximately 450 nm and emission of 540 nm. mdpi.com
| Reagent | Target Group | Typical Excitation (λex) | Typical Emission (λem) | Reference |
|---|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | Primary Amines | ~495 nm | ~520 nm | dojindo.com |
| o-Phthaldialdehyde (OPA) / Thiol | Primary Amines | ~350 nm | ~450 nm | nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | ~266 nm | ~305 nm | nih.gov |
| 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) | Primary & Secondary Amines | ~450 nm | ~540 nm | mdpi.com |
Silylation Techniques for Volatility Improvement
For analysis by Gas Chromatography (GC), compounds must be thermally stable and sufficiently volatile. This compound, due to its polar amine and amide groups capable of hydrogen bonding, has low volatility. Silylation is a derivatization technique that addresses this by replacing the active hydrogen atoms on the amine (–NH2) and amide (–NH–) groups with non-polar trimethylsilyl (TMS) groups. This chemical modification disrupts hydrogen bonding, reduces the polarity of the molecule, and significantly increases its volatility, making it suitable for GC analysis. researchgate.net
The reaction involves a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS). The resulting silylated derivative of this compound can be easily vaporized in the GC inlet and separated on the GC column, often for detection by mass spectrometry (GC-MS). This approach is not only used for small molecules but also to enhance the volatility of larger structures like metal complexes by silylating their ligands. researchgate.netresearchgate.net
Stable Isotope Dilution Analysis for Quantitative Precision
Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard method for achieving high precision and accuracy in quantitative analysis, particularly when using mass spectrometry. nih.gov The technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing 2H, 13C, or 15N) to the sample as an internal standard. nih.govnih.gov For this compound, a synthesized analogue containing, for example, 13C or 15N atoms would be used.
This labeled internal standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally. nih.gov The concentration of the native analyte is calculated from the measured response ratio of the analyte to its labeled internal standard. nih.gov This method effectively compensates for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative data. frontiersin.org The SIDA-LC-MS/MS approach has been successfully validated for quantifying various analytes in complex matrices like beer and human urine. frontiersin.orgmdpi.com
| Step | Description | Reference |
|---|---|---|
| 1. Internal Standard Synthesis | A stable isotope-labeled version of the analyte (e.g., this compound) is synthesized. | nih.gov |
| 2. Spiking | A precise and known quantity of the labeled internal standard is added to the unknown sample. | nih.gov |
| 3. Sample Preparation | The sample is subjected to extraction, cleanup, and/or derivatization procedures. Both analyte and standard are treated identically. | frontiersin.org |
| 4. LC-MS Analysis | The prepared sample is analyzed by LC-MS or LC-MS/MS. The instrument measures the signal intensities for both the native analyte and the labeled standard. | frontiersin.org |
| 5. Quantification | The concentration of the analyte is determined by comparing the ratio of the signal from the native analyte to the signal from the labeled internal standard against a calibration curve. | nih.govfrontiersin.org |
X-ray Crystallography for Solid-State Structure Determination (for related compounds)
Studies on related structures, such as N-[2-(2,2-Dimethylpropanamido)pyrimidin-4-yl]-2,2-dimethylpropanamide and 4-(3-Chloro-2,2-dimethylpropanoylamino)-benzenesulfonamide, reveal detailed information on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net Crucially, this technique elucidates the nature of intermolecular forces, such as N—H···O and C—H···O hydrogen bonds, which govern how the molecules pack together in the crystal lattice. iucr.orgnih.govresearchgate.net For example, in the crystal structure of N-[2-(2,2-Dimethylpropanamido)pyrimidin-4-yl]-2,2-dimethylpropanamide, intermolecular hydrogen bonds involving water molecules link the primary molecules into dimers, which are then connected into infinite chains. nih.gov This information is vital for understanding the physical properties of the solid material and for computational modeling.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | 2C₁₄H₂₂N₄O₂·0.5C₆H₁₄·H₂O | nih.gov |
| Formula Weight (Mr) | 617.81 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 10.6055 (5) | nih.gov |
| b (Å) | 12.2181 (6) | nih.gov |
| c (Å) | 14.9774 (7) | nih.gov |
| α (°) | 88.060 (3) | nih.gov |
| β (°) | 73.093 (4) | nih.gov |
| γ (°) | 74.179 (3) | nih.gov |
| Volume (ų) | 1784.36 (16) | nih.gov |
| Temperature (K) | 123 | nih.gov |
Computational and Theoretical Investigations of 2 Amino N,2 Dimethylpropanamide
Molecular Conformation and Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com These different arrangements, known as conformations or rotamers, often have different potential energies. Computational chemistry is a powerful tool for identifying the most stable conformations and understanding the energy landscape of a molecule.
Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. Methods like Ab Initio (from the beginning) and Density Functional Theory (DFT) are used to solve the Schrödinger equation (or an equivalent formulation in DFT) for a given arrangement of atoms.
Density Functional Theory (DFT): This is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates. nih.govacs.org This approach is generally less computationally intensive than traditional Ab Initio methods while providing high accuracy. For a molecule like 2-Amino-N,2-dimethylpropanamide, DFT calculations would be employed to perform geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, known as the ground-state conformation.
Studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have utilized DFT at levels such as B3LYP/6-311++G(d,p) to investigate reaction mechanisms and optimize the geometries of reactants, transition states, and products in aqueous solutions. nih.govresearchgate.net A similar approach for this compound would reveal the preferred dihedral angles of the amide backbone and the orientation of the methyl and amino groups. The planarity of the amide bond, a result of resonance delocalization of the nitrogen lone pair into the carbonyl group, would be a key feature confirmed by these calculations. wikipedia.org
Illustrative Optimized Geometry Parameters (Hypothetical) The following table represents the type of data that would be generated from a DFT geometry optimization of this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.34 Å |
| Bond Length | Cα-C (Carbonyl) | ~1.52 Å |
| Bond Length | Cα-N (Amino) | ~1.46 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | Cα-C-N | ~117° |
| Dihedral Angle | H-N-Cα-C | Varies (defines conformation) |
Note: These values are illustrative and based on typical amide structures.
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. acs.org Instead of solving for the electronic structure, MM treats atoms as spheres and bonds as springs, using a set of parameters known as a force field to describe the potential energy of the molecule. This simplified approach allows for the simulation of much larger systems and longer timescales than quantum methods.
Force Fields: A force field is the collection of equations and parameters used to calculate the potential energy of a system of atoms. acs.org It includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. Common force fields include AMBER, CHARMM, and GROMOS.
For this compound, molecular dynamics (MD) simulations using a suitable force field could explore its conformational landscape in different environments, such as in a vacuum or solvated in water. The simulations would reveal the most populated conformations, the barriers to rotation around key single bonds, and potential intramolecular hydrogen bonding. Studies on N-methylated peptides show that the introduction of a methyl group on an amide nitrogen can restrict conformational flexibility and favor specific secondary structures. nih.govnih.gov This is due to steric hindrance and changes in the electronic properties of the amide bond. An MD simulation of this compound would likely show restricted rotation around the Cα-C and Cα-N bonds compared to a non-methylated analogue.
Chemical Applications and Synthetic Utility of the 2 Amino N,2 Dimethylpropanamide Scaffold
Role as a Versatile Synthetic Building Block in Organic Synthesis
The structural features of 2-Amino-N,2-dimethylpropanamide, particularly the presence of reactive amino and amide functionalities, allow it to serve as a precursor in the synthesis of more elaborate molecules. Its ability to undergo a variety of chemical transformations such as oxidation, reduction, and substitution makes it a flexible reagent in synthetic organic chemistry.
The this compound scaffold is recognized for its utility as a building block in the methodical construction of complex organic structures. The dimethylated propanamide framework is particularly valued in medicinal chemistry for its contribution to metabolic stability and conformational rigidity in larger molecules. Systematic studies have focused on modifying the basic propanamide structure through various substitution patterns to create intermediates for therapeutically relevant compounds.
The dimethylpropanamide core is a key structural motif in intermediates for complex pharmaceutical agents. While a structurally related isomer, 3-amino-2,2-dimethyl propanamide, is identified as a key intermediate in the synthesis of Aliskiren, a renin inhibitor used for treating hypertension, the 2-amino isomer also holds a place in the broader exploration of pharmaceutical building blocks. wipo.intgoogle.com Research into derivatives of the dimethylpropanamide scaffold has been driven by the need to develop efficient synthetic routes for biologically active compounds. For instance, derivatives have been investigated for their potential as precursors to molecules targeting conditions like hypertension.
The functional groups of this compound and its derivatives are well-suited for participating in ring-forming reactions to generate diverse heterocyclic systems.
Purine (B94841) Analogues: The 2,2-dimethylpropanamide scaffold is integral to the synthesis of certain purine analogues. In a novel one-pot synthesis of tri-substituted purines, large N,N-dimethylamides such as N,N-dimethylpropanamide are used to facilitate a metal-free oxidative coupling and subsequent annulation, leading to a library of purine structures. nih.govresearchgate.net Furthermore, a derivative, N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide, serves as a key intermediate in the synthesis of classical and nonclassical antifolates, which are potent inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). acs.orgnih.gov
Piperidines: Derivatives of the dimethylpropanamide core have been utilized in the synthesis of substituted piperidines. For example, 2-Bromo-N,N-dimethylpropanamide, a related compound, is a known precursor in the synthesis of 4,4-disubstituted piperidines, which are significant structures in medicinal chemistry. evitachem.com The synthesis of N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide also highlights the use of this scaffold in constructing complex piperidine-containing molecules. smolecule.com
Table 1: Examples of Heterocyclic Systems Synthesized Using Dimethylpropanamide Scaffolds
| Heterocyclic System | Precursor/Scaffold Mentioned | Application/Significance | Citations |
|---|---|---|---|
| Tri-substituted Purines | N,N-Dimethylpropanamide | Generation of diverse chemical libraries for discovering compounds with trypanocidal activity. | nih.govresearchgate.net |
| Pyrrolo[3,2-d]pyrimidines | N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | Synthesis of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. | acs.orgnih.gov |
| 4,4-Disubstituted Piperidines | 2-Bromo-N,N-dimethylpropanamide | Precursor for piperidine (B6355638) compounds with applications in medicinal chemistry. | evitachem.com |
Coordination Chemistry and Ligand Design
The presence of both a primary amine and an amide group provides this compound with the potential to act as a ligand in coordination chemistry, engaging in the formation of metal complexes. cymitquimica.com
Derivatives of the 2,2-dimethylpropanamide structure have been successfully employed as ligands in the synthesis of novel metal complexes. Specifically, N-alkoxy carboxamide ligands such as N-ethoxy-2,2-dimethylpropanamide (edpaH) and N-methoxy-2,2-dimethylpropanamide (mdpaH) have been used to create new volatile Tantalum(V) imido precursors. acs.org These ligands are also used to synthesize Germanium complexes. researchgate.net The research into these complexes is often driven by the search for new precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. acs.org The structural analogue 2-Amino-N-hydroxypropanamide is also noted for its strong metal-chelating properties, particularly with vanadium(V) ions.
The chelation capacity of ligands derived from the 2,2-dimethylpropanamide scaffold has been a subject of detailed study. N-alkoxy-2,2-dimethylpropanamide ligands form stable five-membered metallacycles with metal centers like Tantalum. acs.org In these complexes, the ligands act as monoanionic bidentate agents. acs.org An important feature of these ligands is the presence of two alkyl substituents on the α-carbon, which helps to prevent intermolecular interactions and enhances the volatility of the resulting metal complexes, a desirable property for materials science applications. acs.org For the related 2-Amino-N-hydroxypropanamide, the ability to act as a bidentate ligand is derived from its hydroxamate and amino groups, allowing for diverse coordination modes with metal ions.
Applications in Polymer Chemistry (e.g., as crosslinking agents for related structures)
Following a comprehensive review of scientific literature and patent databases, there is currently no available information to suggest that this compound is utilized in polymer chemistry, either as a crosslinking agent or as a monomer for the synthesis of related polymer structures. Extensive searches have been conducted to identify research findings, detailed synthetic methodologies, or any data that would support its application in this field.
The investigation included searches for its use as a monomer, a crosslinking agent, and in the synthesis of polymers. While information on the compound itself, its hydrochloride salt, and its role as an intermediate in the synthesis of other small molecules is available google.comachemblock.comgoogle.comnih.gov, its specific application in the context of polymer science is not documented in the reviewed sources.
For context, structurally related bifunctional molecules are sometimes employed in polymer synthesis. For instance, compounds with multiple reactive groups like amines and amides can theoretically participate in polymerization reactions or act as crosslinkers to modify polymer properties. However, no such applications have been reported for this compound itself.
Further research and development would be necessary to determine if the unique structural characteristics of this compound could be advantageously applied in the field of polymer chemistry. At present, the scientific literature does not support this application.
Emerging Research Themes and Future Directions for 2 Amino N,2 Dimethylpropanamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of sterically hindered amino acids and their derivatives, such as 2-Amino-N,2-dimethylpropanamide, presents unique challenges. Traditional methods often require harsh conditions and may not be environmentally friendly. Consequently, a significant area of emerging research is the development of novel and sustainable synthetic routes.
One promising approach is the adaptation of multicomponent reactions, such as the Strecker synthesis and the Ugi reaction . The Strecker synthesis, a classic method for producing amino acids, involves the reaction of a ketone (in this case, acetone) with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.commdpi.com For this compound, this would be followed by an amidation step. The Ugi reaction, another powerful multicomponent reaction, could potentially offer a more direct route by combining a ketone, an amine, an isocyanide, and a carboxylic acid to form an α-aminoacyl amide derivative in a single step. nih.govresearchgate.netbeilstein-journals.orgtandfonline.comrsc.org Research is ongoing to optimize these reactions for sterically hindered substrates and to develop catalytic, asymmetric versions to control stereochemistry where applicable.
Furthermore, there is a strong drive towards greener and more sustainable methods for amide bond formation . sioc-journal.cnucl.ac.uksigmaaldrich.combohrium.com This includes the use of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk Boronic acid catalysts and enzyme-catalyzed reactions are being explored for their potential to facilitate direct amidation under mild conditions. sigmaaldrich.com The development of such methods for the synthesis of this compound would represent a significant advancement in terms of efficiency and environmental impact.
| Synthetic Method | Description | Potential for this compound |
| Strecker Synthesis | A two-step process involving the formation of an α-aminonitrile from a ketone, ammonia, and cyanide, followed by hydrolysis. | A viable, though indirect, route requiring a subsequent amidation step. wikipedia.orgorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.commdpi.com |
| Ugi Reaction | A one-pot reaction between a ketone, an amine, an isocyanide, and a carboxylic acid to form an α-aminoacyl amide. | Offers a potentially more direct and efficient synthesis of the target compound. nih.govresearchgate.netbeilstein-journals.orgtandfonline.comrsc.org |
| Green Amidation | Catalytic methods for amide bond formation that minimize waste and use milder reaction conditions. | A key area for future research to improve the sustainability of the synthesis. sioc-journal.cnucl.ac.uksigmaaldrich.combohrium.com |
In-Depth Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring its reactivity. The steric hindrance imposed by the gem-dimethyl group can lead to unusual reaction pathways and kinetics.
Mechanistic studies on the hydrolysis of the amide bond in N-acylated amino acid derivatives have revealed that the stability of the amide bond can be surprisingly low under certain conditions. acs.orgacs.org For this compound, the presence of the adjacent amino group could potentially influence the hydrolysis mechanism, either through intramolecular catalysis or by altering the electronic properties of the amide carbonyl. Detailed kinetic and computational studies would be invaluable in elucidating these effects.
Furthermore, a thorough mechanistic understanding of its formation via multicomponent reactions like the Strecker and Ugi reactions is essential for improving yields and controlling selectivity. mdpi.comwikipedia.org For instance, in the Ugi reaction, the precise sequence of events and the nature of the key intermediates can be influenced by the sterically demanding nature of the starting materials.
Rational Design of Derivatives for Targeted Chemical Properties
The structural scaffold of this compound offers numerous opportunities for the rational design of derivatives with tailored properties. The primary amino group and the secondary amide can be readily functionalized to introduce a wide range of chemical moieties.
The use of multicomponent reactions like the Passerini reaction provides a powerful platform for generating libraries of derivatives. wikipedia.orgorganicreactions.orgnumberanalytics.comnih.gov By systematically varying the aldehyde, isocyanide, and carboxylic acid components, a diverse array of α-acyloxy amides can be synthesized, which can then be further modified. Similarly, the Ugi reaction allows for the introduction of four points of diversity, enabling the creation of a vast chemical space around the core this compound structure. rsc.org
The goal of such derivative design could be to modulate physical properties such as solubility and lipophilicity, or to introduce specific functionalities for applications in areas like medicinal chemistry or materials science. For example, the incorporation of photo-responsive or fluorescent groups could lead to the development of novel molecular probes.
Integration of Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical research. For a molecule like this compound, computational approaches can provide valuable insights that guide experimental design.
A key area of interest is the study of the gem-dimethyl effect , which refers to the influence of the two methyl groups on the conformation and reactivity of the molecule. researchgate.netacs.orgrsc.orgacs.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the preferred conformations of this compound and its derivatives, as well as to model the transition states of reactions in which it participates. This information can help to explain observed reactivity patterns and to predict the outcome of new reactions.
Exploration of New Applications in Catalysis and Materials Science
While the applications of this compound are still in the early stages of exploration, its unique structure suggests potential uses in catalysis and materials science.
In the field of catalysis , the presence of both a primary amine and an amide functionality in a sterically defined environment makes this compound an interesting candidate as a ligand for metal catalysts. nih.gov The two donor groups could coordinate to a metal center, creating a chiral environment that could be used to catalyze asymmetric reactions. The steric bulk of the gem-dimethyl group could also be used to control the selectivity of catalytic transformations.
In materials science , amides are known to be important functional groups in a variety of materials, including polymers and self-assembling systems. rsc.orgresearchgate.netmdpi.com The well-defined structure and hydrogen bonding capabilities of this compound could be exploited in the design of new materials with specific properties. For example, it could be incorporated into polymers to influence their thermal stability or mechanical properties, or used as a building block for the construction of supramolecular assemblies.
The exploration of these and other applications will undoubtedly be a major focus of future research on this versatile chemical compound.
Q & A
Q. What are the standard synthetic routes for 2-Amino-N,2-dimethylpropanamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves the reaction of 2,2-dimethylpropanamide with hydroxylamine or its derivatives under controlled conditions. Key parameters include temperature (20–40°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side products like oxo or substituted derivatives. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors such as pH, reaction time, and catalyst presence. Comparative studies with structurally similar compounds (e.g., N-hydroxy-2,2-dimethylpropanamide) suggest that steric hindrance from dimethyl groups necessitates longer reaction times for complete conversion .
Q. How can NMR spectroscopy be employed to confirm the structural integrity of this compound?
Methodological Answer: 1H and 13C NMR are critical for verifying the amino, methyl, and amide functional groups. For example:
- 1H NMR : The amino proton (NH2) appears as a broad singlet at δ 1.5–2.0 ppm, while methyl groups (CH3) resonate as singlets at δ 1.2–1.4 ppm.
- 13C NMR : The carbonyl carbon (C=O) is observed at ~170 ppm, and the quaternary carbon bearing methyl groups appears at ~40 ppm.
Cross-validation with HSQC and HMBC experiments can resolve ambiguities, particularly in distinguishing overlapping signals from impurities or tautomers .
Q. What analytical techniques are recommended for assessing the purity of this compound in research settings?
Methodological Answer:
- HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+ at m/z 117.1 for C5H12N2O).
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.
Discrepancies in purity metrics should prompt re-evaluation of synthetic protocols or storage conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The dimethyl groups induce steric hindrance, reducing accessibility to the amide nitrogen. Electronic effects from the electron-withdrawing amide group further deactivate the site. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, kinetic studies under varying electrophile concentrations (e.g., alkyl halides) reveal rate constants 2–3 orders of magnitude lower than less hindered analogs. Reactivity can be enhanced using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Conflicting data (e.g., enzyme inhibition vs. inactivity) may arise from assay conditions (pH, temperature) or impurities. Systematic approaches include:
- Dose-Response Curves : Establish IC50 values across multiple replicates.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., 3-amino-2,2-dimethylpropanamide under acidic conditions) .
- Control Experiments : Compare results with structurally validated analogs (e.g., 2-Amino-2-methyl-3-phenylpropanamide) to isolate structure-activity relationships .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) based on crystallographic data.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the amide group). Validate predictions with mutagenesis studies or SPR binding assays .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition pathways?
Methodological Answer:
- TGA/DSC : Measure decomposition onset temperatures under nitrogen/air atmospheres.
- Isothermal Studies : Monitor stability at 25°C, 40°C, and 60°C over 30 days.
- Degradation Product Identification : Use GC-MS or NMR to detect volatile byproducts (e.g., CO2, methylamines). Data from analogous compounds (e.g., N-hydroxy derivatives) suggest oxidative pathways dominate above 100°C .
Key Recommendations
- Experimental Reproducibility : Document reaction conditions rigorously (e.g., humidity, solvent grade).
- Data Validation : Cross-check spectroscopic data with PubChem/ECHA entries .
- Safety Protocols : Follow guidelines for handling amino-amides (e.g., PPE, fume hood use) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
